2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that combines aromatic amines and methoxy groups with a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-diaminophenyl with a suitable benzopyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Diaminophenyl)benzimidazole: Similar in structure but lacks the methoxy groups.
2-(3,5-Diaminophenyl)-4H-1-benzopyran-4-one: Similar but without the methoxy groups on the benzopyran ring.
2-(3,5-Diaminophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Similar but with hydroxyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2-(3,5-Diaminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. These features make it distinct from its analogs and valuable for various applications .
Properties
CAS No. |
921942-47-4 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-(3,5-diaminophenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H16N2O4/c1-21-12-6-15(22-2)17-13(20)8-14(23-16(17)7-12)9-3-10(18)5-11(19)4-9/h3-8H,18-19H2,1-2H3 |
InChI Key |
QGGRHBLGMSGNKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
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